A Technical Guide to the Synthesis, Characterization, and Potential Applications of Ethyl (3-chloro-4-fluorophenyl)carbamate
A Technical Guide to the Synthesis, Characterization, and Potential Applications of Ethyl (3-chloro-4-fluorophenyl)carbamate
Abstract: This technical guide provides a comprehensive scientific overview of ethyl (3-chloro-4-fluorophenyl)carbamate, a halogenated aromatic carbamate of significant interest to the fields of medicinal chemistry and materials science. Carbamate-bearing molecules are integral to modern drug discovery, often serving as stable peptide bond surrogates or as key components in therapeutic agents.[1][2] The specific substitution pattern of chlorine and fluorine on the phenyl ring of the title compound is anticipated to confer unique electronic properties, influencing its reactivity and potential biological activity. This document details the molecular structure, predicted physicochemical properties, a proposed, field-proven synthetic route, and robust protocols for structural elucidation via spectroscopic methods. Furthermore, it explores the potential applications of this molecule as a synthetic intermediate in drug development, drawing parallels from structurally related compounds. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, and utilize this versatile chemical building block.
Molecular Structure and Physicochemical Profile
The foundational step in evaluating any chemical entity is to establish its precise structure and predict its physical behavior. This understanding informs everything from synthetic strategy to potential biological interactions.
Chemical Identity
Ethyl (3-chloro-4-fluorophenyl)carbamate possesses a core phenyl ring disubstituted with chlorine and fluorine atoms, linked to an ethyl carbamate functional group. The carbamate moiety (-NHCOO-) is an amide-ester hybrid, which confers significant chemical stability.[1]
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IUPAC Name: ethyl N-(3-chloro-4-fluorophenyl)carbamate
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Molecular Formula: C₉H₉ClFNO₂
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Canonical SMILES: CCOC(=O)NC1=CC(=C(C=C1)F)Cl
The precise arrangement of the substituents is critical. The chlorine at position 3 and fluorine at position 4 create a specific electronic environment that dictates the molecule's reactivity and intermolecular interactions.
Physicochemical Properties (Predicted)
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds. These parameters are crucial for designing experimental conditions for synthesis, purification, and formulation.
| Property | Predicted Value | Rationale & Significance |
| Molecular Weight | 217.62 g/mol | Calculated from the molecular formula. Essential for all stoichiometric calculations in synthesis.[3] |
| XLogP3 | 2.7 | This predicted lipophilicity value suggests good membrane permeability, a desirable trait in drug candidates.[3] |
| Hydrogen Bond Donors | 1 (from the N-H group) | The N-H group can act as a hydrogen bond donor, enabling interactions with biological targets like protein backbones.[3] |
| Hydrogen Bond Acceptors | 3 (from the two O atoms and F atom) | The carbonyl oxygen, ether oxygen, and fluorine atom can act as hydrogen bond acceptors, contributing to solubility and target binding. |
| Physical Form | Solid | Based on similar substituted phenyl carbamates, which are typically crystalline solids at room temperature.[4][5] |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Methanol); sparingly soluble in water. | The aromatic ring and ethyl group confer organic solubility, while the polar carbamate group allows for limited aqueous solubility. |
Proposed Synthesis and Purification Workflow
The synthesis of carbamates from anilines and chloroformates is a robust and well-established transformation in organic chemistry, prized for its high efficiency and reliability.[6][7] This approach is the recommended pathway for obtaining high-purity ethyl (3-chloro-4-fluorophenyl)carbamate.
Synthetic Strategy: Acylation of 3-Chloro-4-fluoroaniline
The core of the synthesis involves the nucleophilic attack of the amine group of 3-chloro-4-fluoroaniline on the electrophilic carbonyl carbon of ethyl chloroformate. The reaction produces hydrogen chloride (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base, such as pyridine or triethylamine, to drive the reaction to completion and prevent protonation of the starting aniline.
Caption: Proposed synthetic workflow for ethyl (3-chloro-4-fluorophenyl)carbamate.
Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system. Successful synthesis relies on the exclusion of moisture and precise stoichiometric control.
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Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3-chloro-4-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
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Reaction Initiation: Cool the flask to 0°C in an ice-water bath.
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Reagent Addition: Add ethyl chloroformate (1.1 eq), dissolved in anhydrous DCM, dropwise to the stirred aniline solution over 30 minutes. The formation of triethylamine hydrochloride precipitate is typically observed.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The disappearance of the starting aniline spot indicates reaction completion.
Detailed Experimental Protocol: Work-up and Purification
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Quenching: Upon completion, cool the reaction mixture and slowly add 1 M HCl (aq) to quench any remaining base and dissolve the hydrochloride salts.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
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Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the final product as a pure, crystalline solid.
Structural Elucidation and Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides an unambiguous structural fingerprint.[8]
Caption: General workflow for the spectroscopic analysis and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information, confirming the connectivity of atoms. The predicted chemical shifts (δ) are reported in parts per million (ppm).
| Predicted ¹H NMR Data (CDCl₃, 400 MHz) | | :--- | :--- | :--- | :--- | | Assignment | Predicted δ (ppm) | Multiplicity | Integration | | Aromatic H (adjacent to NH) | ~7.8 - 7.6 | Doublet of doublets (dd) | 1H | | Aromatic H (adjacent to Cl) | ~7.2 - 7.0 | Multiplet (m) | 1H | | Aromatic H (adjacent to F) | ~7.0 - 6.8 | Triplet-like (t) | 1H | | Carbamate N-H | ~6.5 - 6.8 | Broad singlet (br s) | 1H | | Methylene (-OCH₂CH₃) | ~4.2 | Quartet (q) | 2H | | Methyl (-OCH₂CH₃) | ~1.3 | Triplet (t) | 3H |
| Predicted ¹³C NMR Data (CDCl₃, 100 MHz) | | :--- | :--- | | Assignment | Predicted δ (ppm) | | Carbonyl (C=O) | ~153 | | Aromatic C (C-F) | ~155 (with large C-F coupling) | | Aromatic C (C-NH) | ~135 | | Aromatic C (C-Cl) | ~120 | | Aromatic C-H | ~125, ~122, ~117 | | Methylene (-OCH₂) | ~62 | | Methyl (-CH₃) | ~14 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[9]
| Predicted IR Absorption Bands | | :--- | :--- | :--- | | Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | | ~3300 | N-H Stretch | Carbamate Amine | | ~1720 | C=O Stretch | Carbamate Carbonyl | | ~1590, ~1500 | C=C Stretch | Aromatic Ring | | ~1220 | C-O Stretch | Ester | | ~1100 | C-F Stretch | Aryl Fluoride | | ~780 | C-Cl Stretch | Aryl Chloride |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
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Molecular Ion (M⁺): A peak at m/z = 217 is expected.
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Isotopic Pattern: Due to the presence of chlorine, a characteristic M+2 peak at m/z = 219 will be observed with an intensity of approximately one-third of the M⁺ peak.
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Key Fragments: Expect fragmentation corresponding to the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl ester moiety.
Potential Applications and Field Insights
The true value of a novel chemical entity lies in its potential applications. Based on the known utility of structurally similar compounds, ethyl (3-chloro-4-fluorophenyl)carbamate is a promising candidate for several areas of research and development.
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Intermediate in Pharmaceutical Synthesis: Halogenated anilines and their derivatives are foundational building blocks in medicinal chemistry.[10] This compound serves as a protected and functionalized version of 3-chloro-4-fluoroaniline, ready for further synthetic elaboration into more complex active pharmaceutical ingredients (APIs). Its structure is related to intermediates used in creating anti-inflammatory and anti-cancer agents.[10]
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Building Block for Agrochemicals: The 3-chloro-4-fluoro substitution pattern is present in various herbicides and pesticides. This carbamate could be a key precursor for developing new agrochemicals with potentially improved efficacy or safety profiles.[10]
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Analytical Standard: Compounds like ethyl [4-chloro-3-(trifluoromethyl)phenyl]carbamate are used as certified pharmaceutical analytical impurities (PAI) for quality control purposes.[11][12] The title compound could similarly serve as a reference standard in the analysis of related APIs.
Safety, Handling, and Storage
As a Senior Application Scientist, I must emphasize that adherence to safety protocols is non-negotiable. While a specific safety data sheet (SDS) for this compound is not available, prudent practices for handling related chemicals should be strictly followed.[13][14]
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Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
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Handling: Handle in a well-ventilated chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[15]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, strong acids, and strong bases.[4][16]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
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PubChem. (n.d.). Ethyl (4-chloro-2-fluorophenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
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Appchem. (n.d.). ethyl N-(3-chlorophenyl)carbamate. Retrieved from [Link]
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Wikipedia. (n.d.). Ethyl carbamate. Retrieved from [Link]
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Tenti, E., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]
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NextSDS. (n.d.). Ethyl (3-fluorophenyl)carbamate — Chemical Substance Information. Retrieved from [Link]
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INCHEM. (n.d.). ICSC 0314 - ETHYL CARBAMATE. Retrieved from [Link]
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Wikipedia. (n.d.). Carbamate. Retrieved from [Link]
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Mornar, A., et al. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Retrieved from [Link]
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Ahsan, M.J., et al. (2011). Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. ResearchGate. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Retrieved from [Link]
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Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]
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Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved from [Link]
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